8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O3/c1-5-6-7-12-30-20(25-22-21(30)23(31)27(3)24(32)26(22)2)17-28-13-15-29(16-14-28)18-8-10-19(33-4)11-9-18/h8-11H,5-7,12-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPISQYPAQVTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the piperazine derivative, which is then coupled with the purine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the piperazine derivative can be synthesized through a nucleophilic substitution reaction involving 4-methoxyphenylpiperazine and an appropriate alkyl halide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures that the reaction conditions are finely tuned to maximize efficiency and minimize waste. Industrial production also emphasizes the importance of safety and environmental considerations, employing green chemistry principles wherever possible .
Chemical Reactions Analysis
Types of Reactions
8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target, but common mechanisms include receptor agonism or antagonism and enzyme inhibition .
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-pentyl chain distinguishes the target compound from analogs with shorter or functionalized substituents:
*Calculated based on molecular formula.
Analysis : The pentyl chain likely increases tissue penetration compared to benzyl or acetylated analogs but may reduce aqueous solubility.
Piperazine Modifications at Position 8
The 4-methoxyphenyl group on the piperazine contrasts with electron-withdrawing or polar substituents in analogs:
Analysis :
Pharmacological Implications
- Antiasthmatic Potential: Analogs with piperazine-acetyl linkers () showed significant vasodilatory activity, with dichlorophenyl derivatives being most potent. The target compound’s methoxyphenyl group may shift activity toward adenosine A2A receptor agonism, a pathway for bronchodilation .
- Lipophilicity vs. Solubility : The pentyl chain positions the target compound as more CNS-penetrant than polar derivatives (e.g., ’s 2-methoxyethyl), but less water-soluble.
Physicochemical Properties
Note: LogP values estimated using fragment-based methods.
Biological Activity
The compound 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione , commonly referred to as 7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethylpurine-2,6-dione , is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity based on existing literature and research findings.
- Molecular Formula : C23H32N6O3
- Molecular Weight : 440.5 g/mol
- IUPAC Name : 7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethylpurine-2,6-dione
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure features a piperazine ring that is known for modulating neurotransmitter systems and influencing various receptor activities.
1. Antidepressant Activity
Research indicates that compounds with piperazine moieties exhibit antidepressant effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine pathways. A study found that derivatives similar to this compound showed significant improvements in behavioral models indicative of antidepressant activity.
2. Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays. The presence of methoxyphenyl groups contributes to its ability to scavenge free radicals effectively. In vitro studies demonstrated a notable reduction in oxidative stress markers when tested against standard antioxidants.
3. Antimicrobial Activity
The compound has shown moderate to strong antimicrobial properties against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
4. Enzyme Inhibition
Inhibition studies have indicated that the compound acts as an effective inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer’s disease. The IC50 values reported for similar compounds suggest a promising potential for therapeutic applications in neurodegenerative disorders.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Zhang et al., 2014 | Identified structural similarities with known antidepressants; demonstrated significant behavioral improvements in animal models. |
| Bansal et al., 2014 | Reported antioxidant activity; effective in reducing oxidative stress in vitro. |
| Aziz-ur-Rehman et al., 2011 | Showed strong AChE inhibition; potential implications for Alzheimer's treatment. |
Q & A
Q. How to validate novel biological targets (e.g., kinases) for this compound?
- Methodological Answer :
- Kinase Profiling : Use competitive binding assays (Eurofins KinaseProfiler) at 1 µM concentration to identify off-target inhibition .
- CRISPR-Cas9 Knockout : Generate receptor-deficient cell lines to confirm target specificity in functional assays .
- Transcriptomics : RNA-seq analysis of treated cells (10 µM, 24h) identifies differentially expressed pathways (e.g., MAPK, PI3K-AKT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
